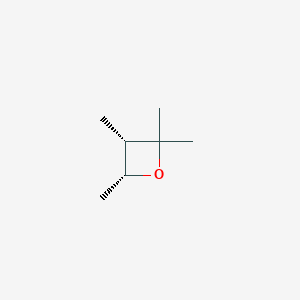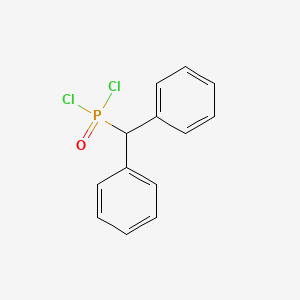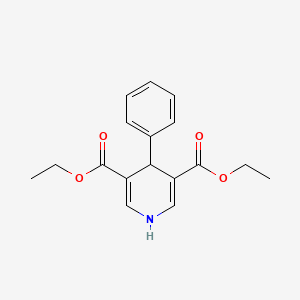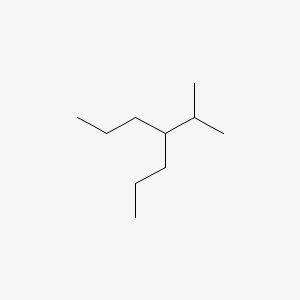
(3S,4R)-2,2,3,4-Tetramethyloxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-2,2,3,4-Tetramethyloxetane is a chiral organic compound characterized by its unique four-membered oxetane ring structure with four methyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2,2,3,4-Tetramethyloxetane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a diol or halohydrin precursor in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Catalysts: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed.
化学反应分析
Types of Reactions
(3S,4R)-2,2,3,4-Tetramethyloxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the oxetane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
(3S,4R)-2,2,3,4-Tetramethyloxetane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
作用机制
The mechanism of action of (3S,4R)-2,2,3,4-Tetramethyloxetane involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through:
Molecular Targets: Enzymes or receptors that recognize the oxetane ring structure.
Pathways: Involvement in metabolic or signaling pathways that regulate cellular processes.
相似化合物的比较
Similar Compounds
(3S,4R)-3,4-Dimethyloxetane: A related compound with fewer methyl groups.
(2S,3R)-2,3-Dimethyloxetane: Another oxetane derivative with different stereochemistry.
Uniqueness
(3S,4R)-2,2,3,4-Tetramethyloxetane is unique due to its specific stereochemistry and the presence of four methyl groups, which confer distinct chemical and physical properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
54582-13-7 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC 名称 |
(3S,4R)-2,2,3,4-tetramethyloxetane |
InChI |
InChI=1S/C7H14O/c1-5-6(2)8-7(5,3)4/h5-6H,1-4H3/t5-,6+/m0/s1 |
InChI 键 |
XJBDMNMFTORFBQ-NTSWFWBYSA-N |
手性 SMILES |
C[C@H]1[C@H](OC1(C)C)C |
规范 SMILES |
CC1C(OC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)


![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)

![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)






![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)
